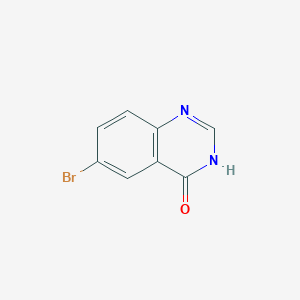

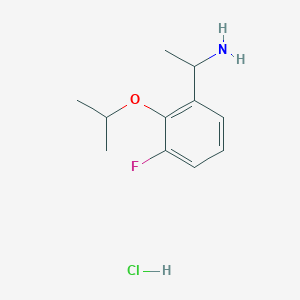

![molecular formula C10H6ClN5S B1460695 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082499-57-7](/img/structure/B1460695.png)

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Overview

Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors . They have been synthesized as potential cancer treatment compounds .

Synthesis Analysis

These compounds were designed and synthesized as novel CDK2 targeting compounds . The exact synthesis process of the specific compound you mentioned is not available in the sources I found.Molecular Structure Analysis

The molecular structure of these compounds allows them to fit well into the CDK2 active site through essential hydrogen bonding .Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been identified for its potential use in medicinal chemistry, particularly as an inhibitor of the c-Met receptor tyrosine kinase . c-Met is implicated in various types of cancer, and its inhibition can be a valuable strategy in cancer therapy.

GABA A Modulating Activity

Another application in medicinal chemistry is the modulation of GABA A receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system.

Fluorescent Probes

The triazolopyrimidine derivatives can serve as fluorescent probes . These compounds can be used in bioimaging to track biological processes in real-time, aiding in the study of cellular functions and the diagnosis of diseases.

Polymer Chemistry

In polymer chemistry, these compounds can be used as structural units within polymers . This application can lead to the development of new materials with unique properties for industrial use.

EGFR Inhibition in Cancer Therapy

The compound has shown promise in inhibiting the activation of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in the progression of certain cancers . Inhibition of EGFR can be an effective approach in targeted cancer therapy.

Protein Kinase B (Akt) and ERK1/2 Inhibition

It has also been demonstrated to inhibit the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2 . These kinases are involved in cell signaling pathways that regulate cell proliferation, and their inhibition can be beneficial in treating various cancers.

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the suppression of tumor cell growth, making it a potential candidate for cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is the significant inhibition of the growth of various cancer cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAABEPCVXWFUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

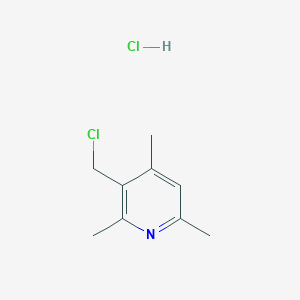

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)

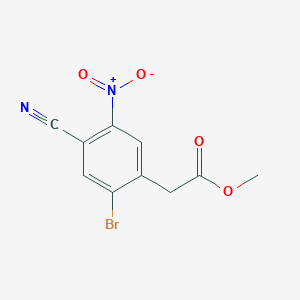

![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)

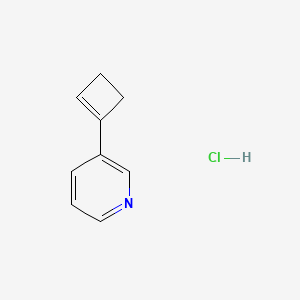

![6-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1460616.png)

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)

![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)